molecular formula C10H16O B13305661 1-Ethynyl-2,5-dimethylcyclohexan-1-ol

1-Ethynyl-2,5-dimethylcyclohexan-1-ol

Cat. No.: B13305661
M. Wt: 152.23 g/mol
InChI Key: YDZWTZKFMIMRJK-UHFFFAOYSA-N
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Description

1-Ethynyl-2,5-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C10H16O. It is a cyclohexanol derivative, characterized by the presence of an ethynyl group and two methyl groups on the cyclohexane ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethynyl-2,5-dimethylcyclohexan-1-ol typically involves the alkylation of 2,5-dimethylcyclohexanone with an ethynylating agent. The reaction is usually carried out under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the ethynyl group, facilitating its nucleophilic attack on the carbonyl carbon of the cyclohexanone.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-2,5-dimethylcyclohexan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the ethynyl group.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then be further substituted.

Major Products

    Oxidation: 2,5-Dimethylcyclohexanone or 2,5-dimethylcyclohexanal.

    Reduction: 1-Ethyl-2,5-dimethylcyclohexan-1-ol.

    Substitution: Various substituted cyclohexanols depending on the nucleophile used.

Scientific Research Applications

1-Ethynyl-2,5-dimethylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2,5-dimethylcyclohexan-1-ol depends on its specific application. In general, the ethynyl group can participate in various chemical reactions, acting as a nucleophile or an electrophile. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylcyclohexanol: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.

    1-Ethynyl-1-cyclohexanol: Similar structure but without the methyl groups, affecting its steric and electronic properties.

Uniqueness

1-Ethynyl-2,5-dimethylcyclohexan-1-ol is unique due to the presence of both the ethynyl and methyl groups, which confer distinct reactivity and properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various fields.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-ethynyl-2,5-dimethylcyclohexan-1-ol

InChI

InChI=1S/C10H16O/c1-4-10(11)7-8(2)5-6-9(10)3/h1,8-9,11H,5-7H2,2-3H3

InChI Key

YDZWTZKFMIMRJK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)(C#C)O)C

Origin of Product

United States

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